Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane)
Overview
Description
Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is a highly fluorinated organic compound with the molecular formula C11F23IO. It is known for its unique chemical structure, which includes a perfluorinated carbon chain and an iodine atom. This compound is often used in various scientific research applications due to its distinctive properties, such as high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) typically involves the reaction of perfluorinated alcohols with iodine-containing reagents. One common method is the reaction of perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) with iodine in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as halides or amines, under appropriate reaction conditions.
Oxidation Reactions: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygen-containing derivatives.
Reduction Reactions: The iodine atom can be reduced to form perfluorinated hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in non-polar solvents, such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: The major products include perfluorinated alkyl halides or amines.
Oxidation Reactions: The major products include perfluorinated carboxylic acids or ketones.
Reduction Reactions: The major products include perfluorinated hydrocarbons.
Scientific Research Applications
Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other perfluorinated compounds.
Biology: Employed in the study of biological membranes and as a probe for investigating protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants, due to its unique properties.
Mechanism of Action
The mechanism of action of Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is primarily based on its ability to interact with various molecular targets and pathways. The perfluorinated carbon chain provides high hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Perfluoro(1-iodohexane): Similar structure but with a shorter carbon chain.
Perfluoro(1-iodooctane): Similar structure but with a different carbon chain length.
Perfluoro(1-iododecane): Similar structure but with a different carbon chain length.
Uniqueness
Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) is unique due to its specific carbon chain length and the presence of a dimethyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and resistance to chemical reactions.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F23IO/c12-1(13,3(16,17)5(20,21)10(31,32)35)2(14,15)4(18,19)6(22,23)11(33,34)36-7(24,8(25,26)27)9(28,29)30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDKUNLKZLJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549655 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25080-19-7 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro(10,10-dimethyl-1-iodo-9-oxadecane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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